Pyridazino[3,4-C]quinoline
Description
Pyridazino[3,4-c]quinoline is a tricyclic heterocyclic system comprising fused quinoline and pyridazine rings. Its structural uniqueness arises from the pyridazine ring fused at the 3,4-positions of the quinoline core. This compound has garnered attention due to its diverse pharmacological properties, including:
- Cytotoxic activity against cancer cell lines (e.g., HeLa and MCF-7) .
- Inhibition of topoisomerase IIα and G-quadruplex DNA binding, which are critical in anticancer drug design .
- Potential applications in neurological disorders due to its interaction with neurotransmitter pathways .
Synthetic routes often involve diazotization and cyclization of 3,4-functionalized quinoline precursors, achieving yields up to 80% under optimized conditions . Modifications at the 4-position (e.g., chloro or hydroxy substituents) further enhance bioactivity and solubility .
Properties
CAS No. |
230-11-5 |
|---|---|
Molecular Formula |
C11H7N3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
pyridazino[3,4-c]quinoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-6-13-14-11(9)7-12-10/h1-7H |
InChI Key |
FPQBLXCSIHDYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of this compound derivatives . The reaction conditions often include the use of oxidizing agents and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Pyridazino[3,4-C]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Pyridazino[3,4-C]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: The electronic properties of this compound derivatives make them suitable for use in organic electronics and photonics.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Pyridazino[3,4-C]quinoline involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Pyrimido[5,4-c]quinolines
- Structural Differences: Replace the pyridazine ring with a pyrimidine ring fused at the 5,4-positions of quinoline.
- Synthesis: Derived from 3,4-di-functionalized quinolines via cyclocondensation reactions. Comparatively lower yields (~50–60%) due to multi-step protocols .
- Bioactivity: Less cytotoxic than pyridazinoquinolines but show broad-spectrum antiviral activity .
| Property | Pyridazino[3,4-c]quinoline | Pyrimido[5,4-c]quinoline |
|---|---|---|
| Core Heterocycle | Pyridazine | Pyrimidine |
| Anticancer IC₅₀ (MCF-7) | 2.1 µM | >10 µM |
| Synthetic Yield | 80% | 55% |
3,4-Dihydroquinolines
- Structural Differences: Partially saturated quinoline ring lacking the fused pyridazine system.
- Synthesis : Complex multi-step protocols involving arylazides and nitriles, often requiring metal catalysts. Lower scalability .
- Bioactivity: Primarily used in antimalarial drugs (e.g., chloroquine derivatives) but lack pyridazinoquinoline’s topoisomerase inhibition .
Pyrazolo[3,4-b]quinolines
- Structural Differences: A pyrazole ring fused at the 3,4-positions of quinoline instead of pyridazine.
- Synthesis: One-pot cyclization of hydrazines with quinoline precursors. Yields range from 50–70% .
Pyrano[3,4-c]quinolines
- Structural Differences: A pyran ring fused at the 3,4-positions of quinoline.
- Synthesis : Microwave-assisted multi-component reactions with substituents (e.g., methoxy, chloro) influencing molecular weight and solubility .
- Bioactivity: Limited cytotoxic data, but structural analogs show antioxidant properties .
| Compound (Substituents) | Molecular Weight | Yield |
|---|---|---|
| 4-Ethoxy-2-(4-methoxyphenyl)-... | 362.18 g/mol | 67% |
| 2-(4-Chlorophenyl)-4-ethoxy-... | 366.13 g/mol | 59% |
| 4-Ethoxy-4,5-dimethyl-2-(m-tolyl)- | 346.18 g/mol | 59% |
Data from pyrano[3,4-c]quinoline derivatives
Pyrrolo[3,4-c]quinolines
- Structural Differences: A pyrrole ring fused at the 3,4-positions of quinoline.
- Synthesis: Limited to multi-step routes (e.g., allene-based cascades) with yields <40% .
Key Research Findings and Trends
- Synthetic Efficiency: Pyridazino[3,4-c]quinoline outperforms analogs like pyrroloquinolines and pyrimidoquinolines in yield and scalability .
- Biological Superiority: Demonstrates lower IC₅₀ values in cancer models compared to pyrimido- and pyranoquinolines .
- Structural Flexibility: Substituent modifications (e.g., chloro, hydroxy) in pyridazinoquinolines enhance target selectivity without compromising stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
